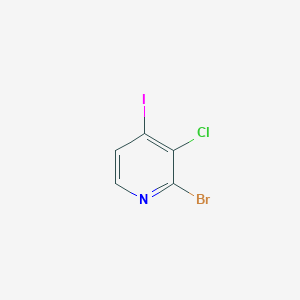

2-Bromo-3-chloro-4-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-iodopyridine typically involves halogenation reactions where pyridine derivatives are treated with halogenating agents. One common method includes the sequential halogenation of pyridine, starting with bromination, followed by chlorination, and finally iodination. The reaction conditions often involve the use of catalysts and specific solvents to ensure selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-chloro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3-chloro-4-iodopyridine serves as a versatile building block for synthesizing complex heterocyclic compounds. Its halogen substituents allow for various cross-coupling reactions, making it valuable in the development of new materials and catalysts .

Medicinal Chemistry

The compound has been explored for its potential in drug development. It is involved in synthesizing biologically active molecules, including anti-inflammatory and anticancer agents. Its structure facilitates interactions with biological targets, enhancing its therapeutic potential .

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anti-inflammatory Activity: Studies have shown that derivatives can inhibit TNF-α release from human blood, indicating potential use in treating inflammatory diseases.

- Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with effective concentrations identified for therapeutic applications .

Case Study 1: Inhibition of TNF-α Release

A study demonstrated that specific derivatives of this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood. This finding suggests potential applications in managing inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that the compound exhibited cytotoxic effects on breast and cervical cancer cell lines. The IC50 values indicated effective concentrations for therapeutic use, showcasing its potential as an anticancer agent .

Wirkmechanismus

The mechanism by which 2-Bromo-3-chloro-4-iodopyridine exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogens allows for selective interactions with various molecular targets. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic reactions. The specific pathways involved may vary depending on the target molecule and the context of its use.

Vergleich Mit ähnlichen Verbindungen

- 2-Iodopyridine

- 3-Iodopyridine

- 4-Iodopyridine

- 2-Bromo-4-chloropyridine

Comparison: Compared to other halogenated pyridines, 2-Bromo-3-chloro-4-iodopyridine is unique due to the presence of three different halogens. This unique combination enhances its reactivity and allows for more diverse chemical transformations. Additionally, the specific positioning of the halogens on the pyridine ring can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-3-chloro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents, enhances its reactivity and potential applications in drug development.

The molecular formula of this compound is C5H2BrClIN. The halogen substituents significantly influence its chemical behavior, allowing it to engage in various reactions, including:

- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles, making the compound a versatile building block for synthesizing more complex molecules.

- Cross-Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille couplings, which are crucial for forming carbon-carbon bonds in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through enzyme inhibition. The halogen atoms allow for selective binding to active sites of enzymes, thereby preventing substrate binding and disrupting catalytic processes. This mechanism is particularly relevant in the context of developing inhibitors for various diseases, including cancer .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been investigated for its role in inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects against BCL6-high cells, with IC50 values in the nanomolar range .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it can inhibit the activity of certain kinases and phosphatases, which are critical in regulating cell signaling pathways. This inhibition can lead to altered cellular responses, potentially resulting in therapeutic effects against various diseases .

Case Study 1: Inhibition of BCL6

In a study focusing on BCL6 inhibition, researchers synthesized a series of compounds based on the structure of this compound. One derivative demonstrated an IC50 value of 4.8 nM against BCL6, indicating strong potency. Further optimization led to compounds with even lower IC50 values, suggesting that structural modifications can enhance biological activity .

Case Study 2: Antimicrobial Properties

Another area of research explored the antimicrobial properties of this compound. In vitro tests revealed that the compound exhibited significant antibacterial activity against various strains of bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages offered by this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-iodopyridine | Contains chlorine and iodine; lacks bromine | Less reactive; limited applications |

| 3-Bromo-5-chloro-pyridine | Different halogen positions; more reactive | Broader range of reactions |

| 2-Iodopyridine | Only contains iodine; less versatile | Limited reactivity |

| 4-Iodopyridine | Iodine at different position; affects reactivity | Unique applications due to position |

The presence of multiple halogens in this compound allows it to participate in a wider variety of chemical reactions compared to its analogs, enhancing its utility in drug design and development.

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-4-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-4(7)3(8)1-2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBWOQXKZQUFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.